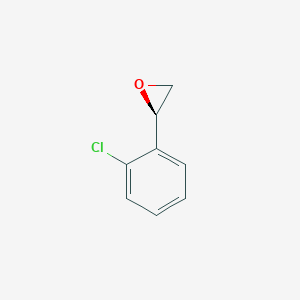

(2S)-2-(2-chlorophenyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(2-chlorophenyl)oxirane, also known as ®-2-(2-chlorophenyl)oxirane, is a chiral epoxide with the molecular formula C8H7ClO and a molecular weight of 154.59 g/mol . This compound is characterized by the presence of an oxirane ring and a 2-chlorophenyl group, making it a valuable building block in organic synthesis and various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-chlorophenyl)oxirane typically involves the epoxidation of ®-2-chlorostyrene. One common method is the use of chiral (salen)CoIII complexes as catalysts, which facilitate the enantioselective epoxidation of the styrene derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(2-chlorophenyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The compound can be reduced to form diols.

Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: The major products are 2-chlorophenyl-substituted alcohols, amines, or thiols.

Reduction: The major products are 2-chlorophenyl-1,2-diols.

Oxidation: The major products are more oxygenated derivatives of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

(2S)-2-(2-chlorophenyl)oxirane serves as a valuable chiral building block in the synthesis of complex organic molecules. Its epoxide functionality allows for various reactions, including:

- Ring-opening Reactions : The epoxide ring can be opened by nucleophiles, facilitating the formation of diverse organic compounds.

- Synthesis of Pharmaceuticals : It is utilized as a precursor for synthesizing bioactive compounds such as anticancer agents and antibiotics.

| Application | Description |

|---|---|

| Chiral Building Block | Used in asymmetric synthesis to produce specific enantiomers. |

| Precursor for Pharmaceuticals | Key intermediate in the synthesis of biologically active compounds. |

Medicinal Chemistry

Research indicates that this compound possesses significant biological activity, particularly in antimicrobial and anticancer research.

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, likely due to interactions with proteins and nucleic acids.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic applications.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains. |

| Anticancer | Shows cytotoxic effects on specific cancer cell lines. |

Material Science

The compound is also explored for its utility in material science:

- Monomer for Polymers : It can be used as a monomer in ring-opening polymerization, leading to the development of polymers with unique properties.

- Biodegradable Polymers : Research suggests potential applications in creating biodegradable materials for drug delivery systems and tissue engineering.

| Material Application | Characteristics |

|---|---|

| Monomer | Forms polymers with specific functionalities. |

| Biodegradable Polymers | Suitable for drug delivery and tissue engineering applications. |

Biological Studies

This compound is utilized in biological research to study enzyme-catalyzed reactions and the development of chiral catalysts. Its ability to undergo ring-opening reactions makes it a useful tool for investigating reaction mechanisms and interactions with biomolecules.

Case Studies

-

Antimicrobial Activity Study :

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve the formation of covalent bonds with essential biomolecules, disrupting cellular functions. -

Anticancer Potential Investigation :

In vitro studies revealed that this compound could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. -

Polymer Development :

Researchers successfully synthesized biodegradable polymers using this compound as a monomer. These polymers demonstrated promising properties for drug delivery applications, highlighting their potential in medical fields.

Mécanisme D'action

The mechanism of action of (2S)-2-(2-chlorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce chirality and functional groups into target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Styrene Oxide: Similar in structure but lacks the chlorine substituent.

Cyclohexylbenzene: Similar aromatic structure but lacks the epoxide ring.

®-2-Chlorostyrene: Precursor to (2S)-2-(2-chlorophenyl)oxirane, lacks the epoxide ring.

Uniqueness

This compound is unique due to the presence of both the chiral epoxide ring and the 2-chlorophenyl group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and the development of chiral catalysts.

Activité Biologique

(2S)-2-(2-chlorophenyl)oxirane, also known as a chlorinated epoxide, is a compound with significant biological activity. Its unique structure, characterized by a three-membered oxirane ring and a chlorophenyl substituent, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7ClO

- Molecular Weight : 154.59 g/mol

- Structure : The presence of the epoxide group makes it susceptible to nucleophilic attacks, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms are believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential therapeutic agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via ROS |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of DNA synthesis |

The mechanism by which this compound exerts its biological effects is primarily attributed to its epoxide functionality. The strained oxirane ring undergoes nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts with proteins and nucleic acids. This interaction can disrupt normal cellular processes and lead to cell death.

Interaction with Biological Macromolecules

- Proteins : The compound has been shown to modify cysteine residues in proteins, potentially altering their function.

- Nucleic Acids : Studies suggest that this compound can form adducts with DNA, leading to mutagenic effects.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- Development of new antimicrobial agents.

- Synthesis of anticancer compounds.

- Exploration in material science for creating biodegradable polymers.

Propriétés

IUPAC Name |

(2S)-2-(2-chlorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of enantioselective hydrolysis of epoxides like styrene oxide?

A1: Enantioselective hydrolysis is crucial because enantiomers (mirror image molecules) of a chiral compound can have different biological activities. [, , ] For example, one enantiomer might be pharmacologically active while the other is inactive or even toxic. Epoxide hydrolases that show enantioselectivity can be used to produce enantiomerically pure epoxides or their corresponding diols, which are valuable building blocks for pharmaceuticals and other fine chemicals.

Q2: How does the structure of the styrene oxide derivative affect its interaction with the epoxide hydrolase enzyme?

A2: While the provided papers don't delve into specific structure-activity relationships, it is known that the substituents on the aromatic ring of styrene oxide derivatives can influence the enzyme's binding affinity and catalytic efficiency. [, ] Factors like steric hindrance (size of the substituent) and electronic effects (electron-donating or withdrawing nature of the substituent) can impact the enzyme-substrate interaction and ultimately the enantioselectivity of the hydrolysis reaction.

Q3: What are the potential applications of these novel epoxide hydrolases in biocatalysis?

A3: The newly isolated Sphingopyxis sp. and Sphingorhabdus sp. exhibiting epoxide hydrolase activity hold promise for various biocatalytic applications. [, , ] These enzymes could be employed for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.